molecular formula C8H16N2O3 B6144201 methyl 2-(carbamoylamino)-4-methylpentanoate CAS No. 1485760-73-3

methyl 2-(carbamoylamino)-4-methylpentanoate

Cat. No.: B6144201
CAS No.: 1485760-73-3
M. Wt: 188.22 g/mol
InChI Key: GKFBVOCPZHEMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(carbamoylamino)-4-methylpentanoate is an organic compound with a complex structure that includes a carbamoyl group, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(carbamoylamino)-4-methylpentanoate typically involves the reaction of 2-amino-4-methylpentanoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(carbamoylamino)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or esters.

Scientific Research Applications

Methyl 2-(carbamoylamino)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(carbamoylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(carbamoylamino)-4-methylbutanoate
  • Methyl 2-(carbamoylamino)-4-methylhexanoate
  • Ethyl 2-(carbamoylamino)-4-methylpentanoate

Uniqueness

Methyl 2-(carbamoylamino)-4-methylpentanoate is unique due to its specific structural features, such as the presence of both carbamoyl and amino groups, which confer distinct chemical reactivity and biological activity. Its specific configuration allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(carbamoylamino)-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)4-6(7(11)13-3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFBVOCPZHEMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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